(4-Butylphenyl)acetic acid physical and chemical properties
(4-Butylphenyl)acetic acid physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of (4-Butylphenyl)acetic Acid
This guide provides a comprehensive overview of the physical and chemical properties of (4-butylphenyl)acetic acid, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies necessary for their work. This document distinguishes between the two common isomers: (4-n-butylphenyl)acetic acid and (4-tert-butylphenyl)acetic acid.
Chemical Identity
(4-Butylphenyl)acetic acid is an organic compound containing a phenylacetic acid core substituted with a butyl group. The position of the butyl group is at the para-position (position 4) of the phenyl ring. The nature of the butyl group (n-butyl or tert-butyl) significantly influences the compound's physical properties.
Table 1: Chemical Identifiers for (4-Butylphenyl)acetic Acid Isomers
| Identifier | (4-n-butylphenyl)acetic acid | (4-tert-butylphenyl)acetic acid |
| IUPAC Name | 2-(4-butylphenyl)acetic acid | 2-(4-tert-butylphenyl)acetic acid[1][2] |
| CAS Number | 14377-19-6[3] | 32857-63-9[1][4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₆O₂[3] | C₁₂H₁₆O₂[1][4][5][6] |
| Molecular Weight | 192.25 g/mol [3] | 192.25 g/mol [1][4][5][6] |
| Canonical SMILES | CCCCC1=CC=C(C=C1)CC(=O)O | CC(C)(C)C1=CC=C(C=C1)CC(=O)O[1][2] |
| InChI Key | RUAYXHSDAMWEDR-UHFFFAOYSA-N | RUAYXHSDAMWEDR-UHFFFAOYSA-N[1][2][4] |
Physicochemical Properties
The physical and chemical properties of (4-butylphenyl)acetic acid are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
Table 2: Physical and Chemical Properties of (4-Butylphenyl)acetic Acid Isomers
| Property | (4-n-butylphenyl)acetic acid | (4-tert-butylphenyl)acetic acid |
| Physical Form | Not specified | Crystal - Powder, White to Almost white powder to crystal[4] |
| Melting Point | Not specified | 77-78 °C[4][7], 81°C[1] |
| Boiling Point | 318.8 °C at 760 mmHg[3] | 302.8 ± 11.0 °C (Predicted)[4][7] |
| Density | 1.052 g/cm³[3] | 1.047 ± 0.06 g/cm³ (Predicted)[4] |
| pKa | Not specified | 4.41 ± 0.10 (Predicted)[4] |
| Solubility | Not specified | Soluble in Methanol[4][8] |
| Refractive Index | 1.527[3] | Not specified |
| Flash Point | 215.9 °C[3] | 199.9 ± 14.4 °C[7] |
| Vapor Pressure | 0.000147 mmHg at 25°C[3] | Not specified |
Spectral Data
Spectral data is essential for the structural confirmation of (4-tert-butylphenyl)acetic acid.
Table 3: Spectral Data for (4-tert-butylphenyl)acetic acid
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.32 (s, 9H), 3.60 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H), 8.48 (s, 1H) ppm[4] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92 ppm[4] |
Experimental Protocols
Synthesis of (4-tert-Butylphenyl)acetic acid
A common method for the synthesis of (4-tert-butylphenyl)acetic acid involves the hydrolysis of its corresponding methyl ester.[4] Another approach involves the Willgerodt-Kindler reaction starting from p-tert-butyl acetophenone.[9]
Protocol 1: Hydrolysis of Methyl 4-tert-butylphenylacetate [4]
-
Dissolve methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) in methanol (160 mL).
-
Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) sequentially to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the volatile solvent by distillation under reduced pressure.
-
Dilute the residue with water.
-
Acidify the mixture with 1 N sulfuric acid solution to a pH of 4.
-
Filter the precipitated solid.
-
Wash the solid with water.
-
Dry the solid to afford 4-tert-butylphenylacetic acid.
Protocol 2: Willgerodt-Kindler Reaction and Hydrolysis [9]
-
Combine p-tert-butyl acetophenone (200g), morpholine (216g), and sulfur (92g) in a three-necked flask equipped with a stirrer and reflux condenser.
-
Heat the mixture with constant stirring, raising the temperature from 110 °C to 210 °C, and maintain the reaction for 12 hours.
-
Cool the reaction solution to 80 °C and pour it into 500 mL of dehydrated alcohol to precipitate the thiomorpholide intermediate.
-
Acidify 100g of the intermediate in a solution of 150 mL glacial acetic acid and 25 mL concentrated sulfuric acid at 114-118 °C for 3 hours.
-
Pour the acidified reaction solution into cold water and cool for 10 hours to obtain the crude product.
-
Recrystallize the crude product from a 50% aqueous ethanolic solution to yield pure (4-tert-butylphenyl)acetic acid.
Purification
Recrystallization is a common method for the purification of (4-butylphenyl)acetic acid. For the tert-butyl isomer, a 50% aqueous ethanol solution can be used.[9] Column chromatography can also be employed for purification.
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., 50% aqueous ethanol).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of (4-tert-butylphenyl)acetic acid via the Willgerodt-Kindler reaction followed by hydrolysis.
Caption: Synthesis workflow for (4-tert-butylphenyl)acetic acid.
Biological Activity
(4-tert-Butylphenyl)acetic acid is known to be a metabolite of the acaricide Fenazaquin.[2] While some related phenol compounds, such as 2,4-di-tert-butylphenol, exhibit a range of biological activities including antimicrobial and antioxidant effects, specific signaling pathways for (4-butylphenyl)acetic acid are not well-documented in the reviewed literature.[10][11] Further research is required to elucidate the specific biological roles and mechanisms of action of (4-butylphenyl)acetic acid isomers.
Safety Information
For (4-tert-butylphenyl)acetic acid, the following GHS hazard statements have been reported:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
Standard precautionary statements such as P280 (wear protective gloves/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are recommended.[4][8] Users should always consult the material safety data sheet (MSDS) before handling this chemical.
References
- 1. 4-tert-Butylphenylacetic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Benzeneacetic acid, 4-(1,1-dimethylethyl)- | C12H16O2 | CID 118343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-butylphenyl)acetic acid | 14377-19-6 [chemnet.com]
- 4. 4-TERT-BUTYLPHENYLACETIC ACID | 32857-63-9 [chemicalbook.com]
- 5. 32857-63-9|2-(4-(tert-Butyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 6. (4-tert-Butylphenyl)acetic acid [oakwoodchemical.com]
- 7. (4-tert-butylphenyl)acetic acid | CAS#:32857-63-9 | Chemsrc [chemsrc.com]
- 8. 4-tert-Butylphenylacetic Acid | 32857-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 10. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 11. researchgate.net [researchgate.net]
